

An In-depth Technical Guide to the Thermodynamic Properties of Ethanethiol

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Compound of Interest

Compound Name: Ethanethiol

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Introduction

Ethanethiol ($\text{C}_2\text{H}_5\text{SH}$), also known as ethyl mercaptan, is a volatile organosulfur compound recognized for its distinct, pungent odor. Beyond its common application as an odorant in natural gas, its chemical and physical properties are of significant interest in various scientific and industrial fields, including drug discovery and development. The thiol functional group is a key feature in several pharmacologically active molecules, playing roles in antioxidant defense, metal chelation, and covalent interactions with protein targets. A thorough understanding of the thermodynamic properties of simple thiols like **ethanethiol** provides a fundamental basis for predicting the behavior of more complex thiol-containing drugs in biological systems and during formulation.

This technical guide provides a comprehensive overview of the core thermodynamic properties of **ethanethiol**, details the experimental methodologies used for their determination, and presents a logical workflow illustrating the significance of these properties in the context of drug development.

Core Thermodynamic Properties of Ethanethiol

The following tables summarize the key thermodynamic properties of **ethanethiol**, compiled from various reputable sources.

Property	Value
Molecular Formula	C ₂ H ₆ S
Molecular Weight	62.13 g/mol
Boiling Point	35 °C (308.15 K)
Melting Point	-148 °C (125.15 K) to -147 °C (126.15 K)
Vapor Pressure	58.9 kPa (442 mmHg) at 20 °C (293.15 K) 113.5 kPa (851 mmHg) at 37.8 °C (310.95 K)
Enthalpy of Vaporization ($\Delta_{\text{vap}}H$)	27.5 kJ/mol
Enthalpy of Fusion ($\Delta_{\text{fus}}H$)	4.975 kJ/mol at 125.26 K
Liquid Phase Heat Capacity (C_p)	117.99 J/(mol·K) at 299.05 K
Standard Gibbs Free Energy of Formation ($\Delta_f G^\circ$)	Data for the standard Gibbs free energy of formation of ethanethiol is not directly available in a simple tabulated format. It is typically derived from the standard enthalpy of formation and the standard entropy. The NIST WebBook provides extensive reaction thermochemistry data that can be used to calculate this value under specific conditions.

Table 1: Key Thermodynamic Properties of **Ethanethiol**

Temperature (°C)	Vapor Pressure (kPa)
-76.1	0.133
-50.2	1.33
-13.0	13.3
1.5	26.7
17.7	53.3
20.0	58.9
35.0	101.3

Table 2: Vapor Pressure of **Ethanethiol** at Various Temperatures[1][2]

Experimental Protocols

The accurate determination of the thermodynamic properties of a volatile compound like **ethanethiol** requires precise and well-controlled experimental methodologies. The data presented in this guide are primarily derived from a comprehensive study by McCullough, Scott, et al. (1952), which employed the following techniques[1][3]:

Boiling Point Determination

The boiling point of **ethanethiol** is determined by ebulliometry.

- Principle: Ebulliometry involves the precise measurement of the boiling temperature of a liquid in equilibrium with its vapor at a controlled pressure.
- Methodology: A sample of purified **ethanethiol** is placed in an ebulliometer, an apparatus designed to maintain a stable equilibrium between the liquid and vapor phases. The liquid is heated, and the temperature of the vapor is measured with a calibrated platinum resistance thermometer. The pressure is maintained at standard atmospheric pressure (101.325 kPa). The constant temperature observed during boiling is recorded as the normal boiling point.

Melting Point Determination

The melting point of **ethanethiol** is determined using a capillary method with a cryostat.

- Principle: This method involves observing the temperature range over which a small, solid sample in a capillary tube transitions to the liquid phase upon slow, controlled heating.
- Methodology: A small amount of solidified **ethanethiol** is introduced into a fine capillary tube. This tube is placed in a cryostat, a device capable of maintaining and precisely controlling very low temperatures. The temperature of the cryostat is slowly increased at a controlled rate. The temperatures at which the first droplet of liquid appears and at which the last crystal melts are recorded to define the melting point range.

Vapor Pressure Measurement

The vapor pressure of **ethanethiol** at different temperatures is determined using a static or isoteniscope method.

- Principle: The static method involves introducing a liquid sample into an evacuated, thermostated vessel and measuring the pressure of the vapor in equilibrium with the liquid at a specific temperature.
- Methodology: A sample of **ethanethiol** is degassed to remove any dissolved air and then introduced into a temperature-controlled vessel connected to a manometer. The vessel is immersed in a constant-temperature bath. Once thermal equilibrium is reached, the pressure exerted by the **ethanethiol** vapor is measured directly by the manometer. This process is repeated at various temperatures to establish the vapor pressure curve.

Enthalpy of Vaporization ($\Delta_{\text{vap}}H$) Determination

The enthalpy of vaporization is determined using calorimetry.

- Principle: This method directly measures the heat absorbed by a substance during its phase transition from liquid to vapor at a constant temperature.
- Methodology: A known mass of **ethanethiol** is placed in a vaporization calorimeter. An electric heater provides a measured amount of energy to vaporize the sample at a constant rate and temperature. The heat input required to vaporize the known mass of the sample is used to calculate the molar enthalpy of vaporization.

Heat Capacity (Cp) and Enthalpy of Fusion ($\Delta_{\text{fus}}H$) Determination

The heat capacity and enthalpy of fusion are determined using adiabatic calorimetry.

- Principle: Adiabatic calorimetry involves measuring the temperature change of a substance in a thermally isolated system when a known amount of heat is added.
- Methodology: A sample of **ethanethiol** is placed in a calorimeter that is thermally shielded from its surroundings to prevent heat exchange. For heat capacity measurements, a known quantity of electrical energy is supplied to the sample, and the resulting temperature increase is precisely measured. This is done over a range of temperatures to determine the heat capacity as a function of temperature. For the enthalpy of fusion, the calorimeter is heated through the melting point, and the total energy required to complete the phase transition from solid to liquid at a constant temperature is measured.

Standard Gibbs Free Energy of Formation ($\Delta_{\text{f}}G^{\circ}$) Calculation

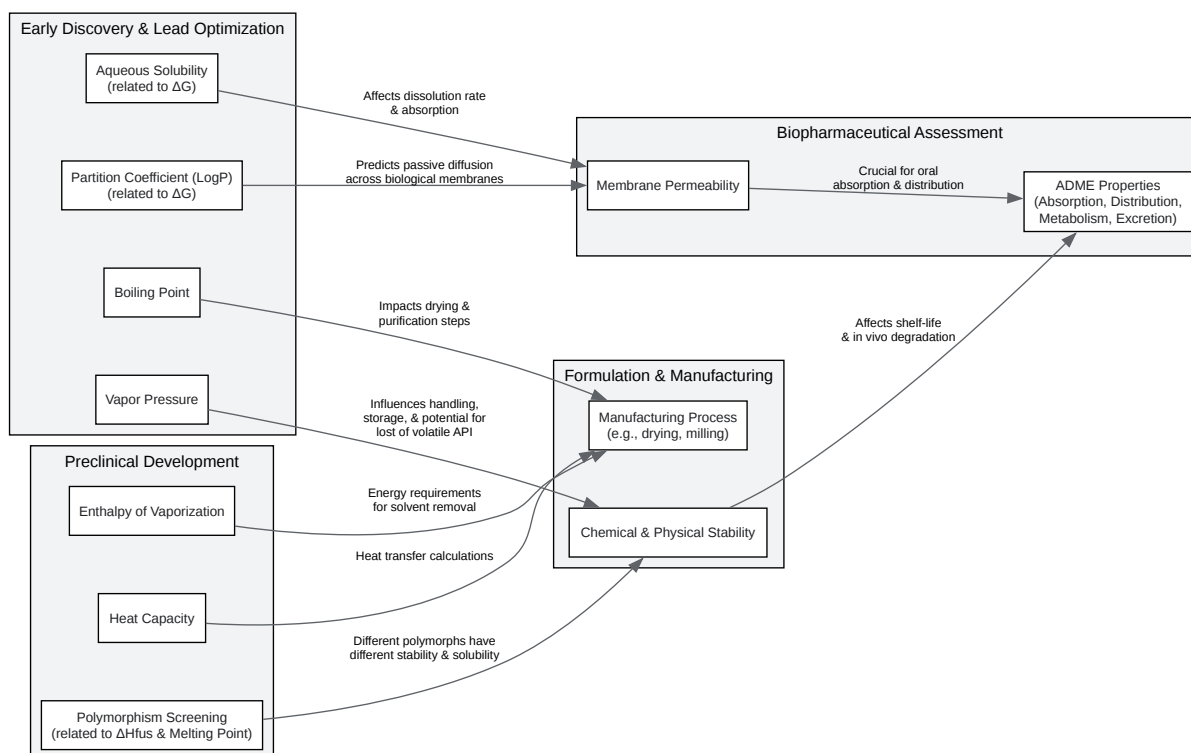
The standard Gibbs free energy of formation is not typically measured directly but is calculated from the standard enthalpy of formation ($\Delta_{\text{f}}H^{\circ}$) and the standard entropy (S°), which are determined experimentally.

- Principle: The relationship is given by the equation: $\Delta_{\text{f}}G^{\circ} = \Delta_{\text{f}}H^{\circ} - T\Delta_{\text{f}}S^{\circ}$
- Methodology:
 - $\Delta_{\text{f}}H^{\circ}$: The standard enthalpy of formation of **ethanethiol** is determined by combustion calorimetry. A known mass of **ethanethiol** is burned in a bomb calorimeter in the presence of excess oxygen. The heat released during the combustion is measured, and from this, the standard enthalpy of formation is calculated. For sulfur-containing compounds, a rotating bomb calorimeter is often used to ensure the complete dissolution and reaction of sulfur-containing products.
 - S° : The standard entropy is determined from heat capacity measurements at very low temperatures (approaching 0 K) up to the standard temperature (298.15 K), using the

principles of the third law of thermodynamics.

Significance of Thermodynamic Properties in Drug Development

The thermodynamic properties of a molecule are fundamental to its behavior and are critically important in the field of drug development. For thiol-containing drug candidates, these properties influence everything from initial screening and synthesis to formulation and in vivo activity. The following diagram illustrates the logical workflow of how the thermodynamic properties of a thiol compound like **ethanethiol** are considered throughout the drug development process.



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Figure 1: Logical workflow illustrating the role of thermodynamic properties in drug development.

As depicted in Figure 1, properties such as boiling point and vapor pressure are critical for practical considerations in synthesis and formulation, influencing purification methods and storage conditions. The Gibbs free energy of solvation, which is related to aqueous solubility and the partition coefficient (LogP), is a key determinant of a drug's ability to dissolve in physiological fluids and permeate biological membranes, thereby affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Enthalpy of fusion and melting point are crucial for understanding solid-state properties, including polymorphism, which can significantly impact a drug's stability, solubility, and bioavailability. Heat capacity and enthalpy of vaporization are important for process chemistry and manufacturing, particularly in scaling up the synthesis and formulation of the active pharmaceutical ingredient (API).

In conclusion, a comprehensive understanding of the thermodynamic properties of **ethanethiol** provides a valuable framework for chemists and pharmaceutical scientists. This knowledge not only characterizes the fundamental behavior of this simple thiol but also offers predictive insights into the development of more complex, thiol-containing therapeutic agents.

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